N-(tetrahydrofuran-2-ylmethyl)-2-(undec-10-enoyl)hydrazinecarbothioamide
Description
N-(tetrahydrofuran-2-ylmethyl)-2-(undec-10-enoyl)hydrazinecarbothioamide is a complex organic compound that features a tetrahydrofuran ring, an undec-10-enoyl group, and a hydrazinecarbothioamide moiety
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(undec-10-enoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2S/c1-2-3-4-5-6-7-8-9-12-16(21)19-20-17(23)18-14-15-11-10-13-22-15/h2,15H,1,3-14H2,(H,19,21)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNCHKZETFPXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)NNC(=S)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydrofuran-2-ylmethyl)-2-(undec-10-enoyl)hydrazinecarbothioamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment of the Undec-10-enoyl Group: The undec-10-enoyl group can be introduced via an esterification reaction using undec-10-enoic acid and an appropriate alcohol.
Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of hydrazine with carbon disulfide to form hydrazinecarbothioamide.
Final Coupling Reaction: The final step is the coupling of the tetrahydrofuran ring, the undec-10-enoyl group, and the hydrazinecarbothioamide moiety under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydrofuran-2-ylmethyl)-2-(undec-10-enoyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved, but may include the use of bases, acids, or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-2-(undec-10-enoyl)hydrazinecarbothioamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Modulating gene expression or interfering with replication processes.
Cell Membrane Disruption: Altering cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydrofuran-2-ylmethyl)-2-(dec-9-enoyl)hydrazinecarbothioamide
- N-(tetrahydrofuran-2-ylmethyl)-2-(dodec-11-enoyl)hydrazinecarbothioamide
Uniqueness
N-(tetrahydrofuran-2-ylmethyl)-2-(undec-10-enoyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
